![molecular formula C21H27N2O5P B10760738 N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine CAS No. 216097-44-8](/img/structure/B10760738.png)
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine is a complex organic compound belonging to the class of n-acyl-l-alpha-amino acids This compound is characterized by its intricate structure, which includes a biphenyl group, an aminoethyl group, and a phosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine typically involves multi-step organic reactions. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine involves its interaction with specific molecular targets and pathways. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and neprilysin, influencing various biochemical processes . The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Similar compounds include other n-acyl-l-alpha-amino acids and biphenyl derivatives, such as:
3-Hydroxy-2-aryl acrylate: Known for its electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis.
Aminoglycosides: A class of antibiotics with similar aminoethyl groups, known for their protein synthesis inhibition properties.
Uniqueness
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
216097-44-8 |
|---|---|
分子式 |
C21H27N2O5P |
分子量 |
418.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27N2O5P/c1-14(21(25)26)23-20(24)19(13-29(27,28)15(2)22)12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,14-15,19H,12-13,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t14-,15+,19+/m0/s1 |
InChI 键 |
CWJPVKSBGVPXRD-QMTMVMCOSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)N)O |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)(C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760661.png)
![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)
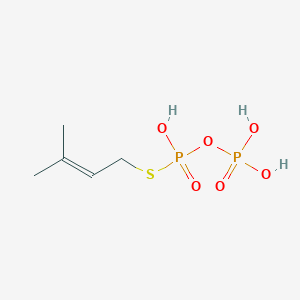

![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
![N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)
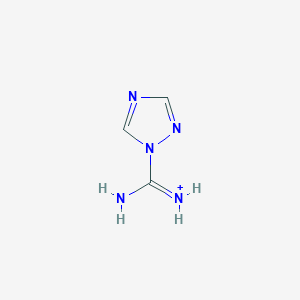
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
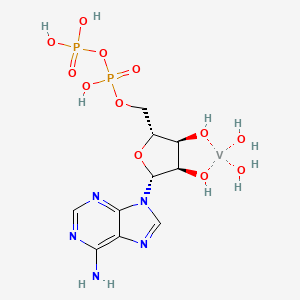
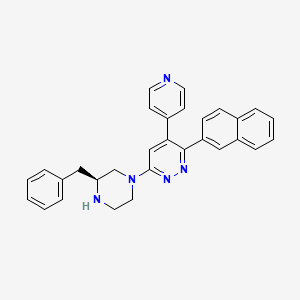
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
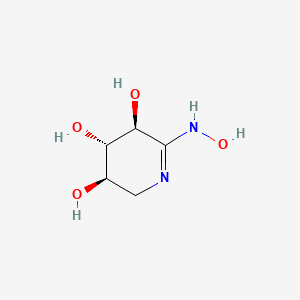
oxovanadium](/img/structure/B10760750.png)
